![molecular formula C17H19FN2O2 B5780626 N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, commonly known as FDA-Approved drug Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that reduces the number of lymphocytes in the blood, thereby decreasing inflammation in the central nervous system (CNS).
Mecanismo De Acción
Fingolimod works by binding to sphingosine-1-phosphate receptors on lymphocytes, thereby preventing their egress from lymphoid tissues. This leads to a decrease in the number of lymphocytes in the blood, which reduces inflammation in the CNS and slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide.
Biochemical and Physiological Effects
Fingolimod has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, in the blood. This reduction in lymphocytes leads to a decrease in inflammation in the CNS, which is the primary mechanism by which Fingolimod slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide. Fingolimod has also been shown to have immunomodulatory effects, which may contribute to its efficacy in the treatment of other autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fingolimod has several advantages for use in lab experiments, including its well-established mechanism of action, its efficacy in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its potential use in the treatment of other autoimmune diseases. However, Fingolimod also has some limitations, including its potential for adverse effects on the cardiovascular system and its potential for interactions with other drugs.
Direcciones Futuras
There are several future directions for research on Fingolimod, including its potential use in the treatment of other autoimmune diseases, its mechanism of action in the CNS, and its potential for combination therapy with other drugs. Additionally, further research is needed to better understand the potential adverse effects of Fingolimod and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of Fingolimod involves several steps, including the reaction of 2-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-fluorophenylacetate with N,N-dimethyl-4-aminobenzyl alcohol. The final step involves the reaction of the resulting N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide with hydrochloric acid to obtain Fingolimod.
Aplicaciones Científicas De Investigación
Fingolimod has been extensively studied in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its efficacy has been demonstrated in several clinical trials. In addition to its use in N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, Fingolimod has also been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20(2)14-9-7-13(8-10-14)11-19-17(21)12-22-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHTWCGLRHZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
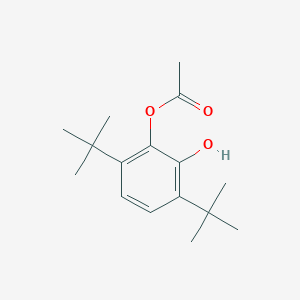
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
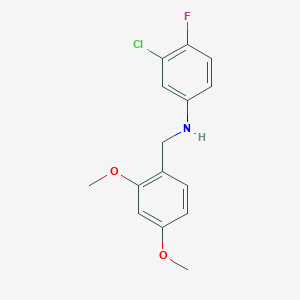
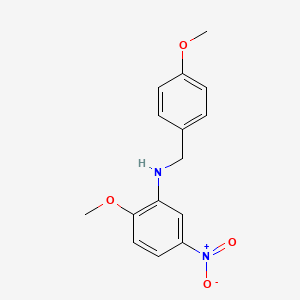

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
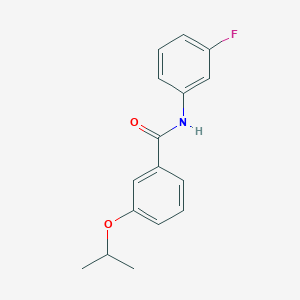
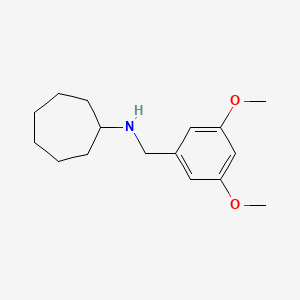

![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)